1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AD57 involves multiple steps, starting with the preparation of key intermediates. The final step typically involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of AD57 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
化学反応の分析
Types of Reactions
AD57 undergoes various chemical reactions, including:
Oxidation: AD57 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in AD57, potentially altering its biological activity.
Substitution: AD57 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
科学的研究の応用
AD57 has a wide range of scientific research applications, including:
Cancer Research: AD57 is used to study the inhibition of kinases involved in cancer progression, such as RET, BRAF, S6K, and Src.
Cell Signaling: It is employed in research focused on understanding cell signaling pathways and their role in diseases.
Drug Development: AD57 serves as a lead compound in the development of new therapeutic agents targeting multiple kinases.
作用機序
AD57 exerts its effects by inhibiting multiple kinases, including RET, BRAF, S6K, and Src. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and metabolism. The compound significantly reduces the activity of these kinases, leading to decreased tumor growth and improved survival in preclinical models .
類似化合物との比較
Similar Compounds
AD80: A related compound with balanced pathway inhibition and improved efficacy.
AD81: Another similar compound with low toxicity and enhanced therapeutic index.
Uniqueness
AD57 is unique due to its potent inhibition of multiple kinases and its ability to significantly reduce tumor growth in preclinical models. Its polypharmacological profile makes it a valuable tool in cancer research and drug development .
特性
分子式 |
C22H20F3N7O |
---|---|
分子量 |
455.4 g/mol |
IUPAC名 |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H20F3N7O/c1-12(2)32-20-17(19(26)27-11-28-20)18(31-32)13-6-8-15(9-7-13)29-21(33)30-16-5-3-4-14(10-16)22(23,24)25/h3-12H,1-2H3,(H2,26,27,28)(H2,29,30,33) |
InChIキー |
LEERPLGXOHLQPF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。